![molecular formula C14H12O5 B1456589 4-(Benzyloxy)-2,5-dihydroxybenzoic acid CAS No. 66910-91-6](/img/structure/B1456589.png)
4-(Benzyloxy)-2,5-dihydroxybenzoic acid
Overview
Description
4-(Benzyloxy)-2,5-dihydroxybenzoic acid, also known as 4-benzyl-2,5-dihydroxybenzoic acid (4-BDB), is a naturally occurring organic compound belonging to the class of benzoic acids. It is an important intermediate in the synthesis of various other compounds and is also used in the production of pharmaceuticals and agrochemicals. 4-BDB is found in a variety of plant species, including the woody parts of the plant, and is believed to play a role in the defense mechanisms of plants.
Mechanism of Action
The exact mechanism of action of 4-BDB is not yet fully understood. However, it is believed that 4-BDB acts by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory compounds, such as prostaglandins and thromboxanes. By inhibiting the activity of COX-2, 4-BDB is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
In vitro studies have shown that 4-BDB has anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-BDB has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory compounds. Additionally, 4-BDB has been shown to inhibit the growth of certain cancer cells, as well as to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The use of 4-BDB in laboratory experiments has several advantages. 4-BDB is relatively easy to synthesize, and it is also relatively stable. Additionally, 4-BDB is relatively inexpensive and non-toxic, making it a safe and cost-effective compound to use in laboratory experiments. However, there are also some limitations to the use of 4-BDB in laboratory experiments. For instance, 4-BDB is not water-soluble, making it difficult to use in aqueous solutions. Additionally, 4-BDB is only stable at low temperatures, making it difficult to use in experiments that require high temperatures.
Future Directions
Due to its potential applications in medicine and agriculture, there are many potential future directions for research on 4-BDB. For instance, further research could be conducted to determine the exact mechanism of action of 4-BDB and to identify its potential therapeutic uses. Additionally, further research could be conducted to determine the potential uses of 4-BDB in agriculture, such as its potential use as a natural insecticide or fungicide. Finally, further research could be conducted to explore the potential uses of 4-BDB as a food preservative.
Scientific Research Applications
4-BDB has been widely studied in scientific research due to its potential applications in various fields, such as medicine and agriculture. In medicine, 4-BDB has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, 4-BDB has been studied for its potential use as a natural insecticide and fungicide. Additionally, 4-BDB has been studied for its potential use as a food preservative.
properties
IUPAC Name |
2,5-dihydroxy-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGEPUVIGYRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20791948 | |
Record name | 4-(Benzyloxy)-2,5-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20791948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2,5-dihydroxybenzoic acid | |
CAS RN |
66910-91-6 | |
Record name | 4-(Benzyloxy)-2,5-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20791948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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